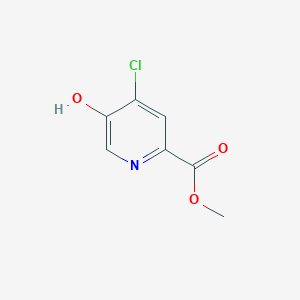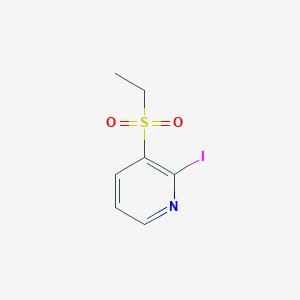
Methyl 4-chloro-5-hydroxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-hydroxypicolinate is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 5-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-hydroxypicolinate typically involves the chlorination of methyl 5-hydroxypicolinate. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction mixture is usually heated to facilitate the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-chloro-5-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide (NaN3) or thiourea under reflux conditions.
Major Products Formed:
Oxidation: Formation of 4-chloro-5-oxopicolinic acid.
Reduction: Formation of methyl 4-methyl-5-hydroxypicolinate.
Substitution: Formation of 4-amino-5-hydroxypicolinate or 4-thio-5-hydroxypicolinate derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-5-hydroxypicolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-5-hydroxypicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the chlorine and hydroxyl groups allows for specific interactions with amino acid residues in the enzyme’s active site, leading to modulation of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Methyl 3-chloro-5-hydroxypicolinate: Similar structure but with the chlorine atom at the 3-position.
Methyl 4-hydroxy-5-chloropicolinate: Similar structure but with the hydroxyl and chlorine groups swapped.
Methyl 4-chloro-3-hydroxypicolinate: Similar structure but with the hydroxyl group at the 3-position.
Uniqueness: Methyl 4-chloro-5-hydroxypicolinate is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C7H6ClNO3 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)6(10)3-9-5/h2-3,10H,1H3 |
Clave InChI |
OZBFNFBYFHNSRJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)


![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)




![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)



